[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride
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Overview
Description
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride is a chemical compound with the molecular formula C15H17BrClNO2 and a molecular weight of 358.66 g/mol It is a derivative of phenylmethanamine, featuring benzyloxy, bromo, and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Benzyloxylation: The attachment of a benzyloxy group to the phenyl ring.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing more efficient and cost-effective processes. These methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy, bromo, and methoxy groups contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine
- [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanol
- [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methane
Uniqueness
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2.ClH/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11;/h2-8H,9-10,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSOACZSXEHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-12-1 |
Source
|
Record name | Benzenemethanamine, 3-bromo-5-methoxy-4-(phenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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